3-nitroacridin-9-amine

Genetic Toxicology Mutagenicity Assays Nitroacridine Pharmacology

3-Nitroacridin-9-amine (CAS 14252-03-0) is a nitro-substituted acridine derivative belonging to the class of DNA intercalating agents. Its core structure consists of a planar tricyclic acridine chromophore, a 9-amino group, and a nitro substituent at the 3-position.

Molecular Formula C13H9N3O2
Molecular Weight 239.23 g/mol
CAS No. 14252-03-0
Cat. No. B083555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-nitroacridin-9-amine
CAS14252-03-0
Synonyms3-Nitroacridin-9-amine
Molecular FormulaC13H9N3O2
Molecular Weight239.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)[N+](=O)[O-])N
InChIInChI=1S/C13H9N3O2/c14-13-9-3-1-2-4-11(9)15-12-7-8(16(17)18)5-6-10(12)13/h1-7H,(H2,14,15)
InChIKeyRFGXJQLQGRJKMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitroacridin-9-amine (CAS 14252-03-0): A Position-Specific DNA Intercalator for Mutagenicity and Bioreductive Probe Research


3-Nitroacridin-9-amine (CAS 14252-03-0) is a nitro-substituted acridine derivative belonging to the class of DNA intercalating agents. Its core structure consists of a planar tricyclic acridine chromophore, a 9-amino group, and a nitro substituent at the 3-position. Unlike its simpler parent compound 9-aminoacridine, this compound can form covalent DNA adducts following nitro-group reduction, leading to a distinct mutagenic profile. It is a foundational research compound for investigating the positional effects of nitro substitution on DNA interaction, frameshift mutagenesis, and the mechanism of action of bioreductive anticancer agents [1] [2].

Position-specific DNA intercalation and frameshift probe
Bioreductive activation and covalent DNA adduct studies
Nitroacridine SAR and mutagenicity mechanism research

3-Nitroacridin-9-amine (CAS 14252-03-0): Why Isomeric Purity is Non-Negotiable for Accurate Biological Data


Substituting 3-nitroacridin-9-amine with a cheaper isomer like 1-nitroacridin-9-amine or the unsubstituted 9-aminoacridine will yield fundamentally different, and potentially misleading, scientific data. The biological activity of nitroacridines is not a class-wide property but is exquisitely dependent on the position of the nitro group. A comparative study demonstrated that while the 3-nitro isomer effectively induces −2 frameshift mutations, the 2- and 4-nitro isomers are significantly less effective [1]. Furthermore, the simple intercalator 9-aminoacridine predominantly induces ±1 frameshifts, a mechanism distinct from the covalent DNA damage caused by the 3-nitro analog [1]. Therefore, for any research on structure-activity relationships or DNA damage mechanisms, isomeric purity and correct positional substitution are critical experimental parameters [2].

Isomer 1-/2-/4-Nitro isomers may not reproduce the −2 frameshift induction profile of the 3-nitro isomer.
Mechanism 9-Aminoacridine (des-nitro) shifts mutagenic mechanism to +1/−1 intercalation, not covalent adduct formation.
Purity Isomeric contamination can alter frameshift mutation endpoints and compromise SAR conclusions.

3-Nitroacridin-9-amine (CAS 14252-03-0): Quantitative Evidence of Differential Frameshift Mutagenicity


Unique Induction of −2 Frameshift Mutations Compared to Other Nitroacridine Isomers

In a direct comparative study using the lacZ reversion assay in E. coli, 3-nitroacridin-9-amine (as its DAPA analog) was shown to effectively induce -2 frameshift mutations, a property it shared with the drug nitracrine and the 3-nitroacridine dye Entozon. This was in stark contrast to its 2- and 4-nitro isomers, which were significantly less effective at inducing this specific mutation type. The des-nitro counterpart (DAPA) showed only weak -2 frameshift induction [1].

−2 Frameshift Induction
Head-to-head
Effective −2 frameshift inducer vs 2-/4-nitro isomers weak/ineffective
Supports isomer-specific frameshift assay context
lacZ assay, E. coli, alternating CG
Genetic Toxicology Mutagenicity Assays Nitroacridine Pharmacology

Reduced +1/-1 Frameshift Activity Versus the Parent 9-Aminoacridine

The addition of a nitro group to the acridine scaffold fundamentally alters the mutagenic signature. The study by Hoffmann et al. (2006) showed that the parent compound, a simple intercalator (DAPA, analogous to 9-aminoacridine), strongly induced +/-1 frameshift mutations in runs of guanine residues. In contrast, the introduction of a nitro group at the 1, 3, or 4 position of DAPA substantially reduced the yield of these +1/-1 frameshift mutations [1].

+1/−1 Frameshift Shift
Head-to-head
Reduced yield vs parent intercalator
Nitro substitution shifts mutagenic signature
lacZ assay, guanine runs, qualitative change
DNA Intercalation Mutagenicity Assays Structure-Activity Relationship

Mechanistic Distinction: DNA Intercalation Followed by Covalent Adduct Formation via Bioreduction

Unlike simple acridines like 9-aminoacridine, which cause mutations solely through non-covalent intercalation, 3-nitroacridin-9-amine and its analogs are 'reactive derivatives' that form covalent DNA adducts after enzymatic reduction of the nitro group [1]. This class-level property differentiates the compound from non-nitro acridine intercalators and makes it a relevant comparative standard for understanding the mechanism of the hypoxia-selective antitumor drug nitracrine (1-nitro-9-(3'-dimethylaminopropylamino)-acridine), which requires bioreductive activation to covalently bind to macromolecules [2].

Bioreductive Adducts
Class-level
Covalent DNA adducts after nitro reduction
Supports bioreductive activation model
Requires cellular nitroreductase activity
Bioreductive Prodrugs Hypoxia-Selective Cytotoxins DNA Adductomics

3-Nitroacridin-9-amine (CAS 14252-03-0): Optimal Application Scenarios for Genetic Toxicology and Bioreductive Drug Development


Calibration Standard for Frameshift-Specific Mutagenicity Assays

Use 3-nitroacridin-9-amine as a reference standard for specifically inducing -2 frameshift mutations in bacterial (e.g., lacZ reversion assay) and mammalian cell-based genetic toxicology tests. Its defined activity contrasts with the +1/-1 frameshift profile of 9-aminoacridine, allowing for assay validation and mechanistic discrimination [1].

Probe for Elucidating Nitroacridine Structure-Activity Relationships (SAR)

Employ this compound as a key comparator in SAR studies of bioreductive anticancer agents. Its positional isomerism (1- vs 3-nitro) and distinct mutagenic outcome are essential for optimizing the selectivity and potency of next-generation hypoxia-selective cytotoxins like nitracrine [1]. It serves as a core scaffold for synthesizing targeted derivatives [2].

Investigating the Role of Bioreductive Activation in DNA Damage

Leverage 3-nitroacridin-9-amine in studies designed to differentiate damage from simple DNA intercalation versus covalent modification. Its mechanism requires nitro-reduction to form DNA adducts, making it a valuable tool for investigating cellular nitroreductase activity and its influence on genotoxic endpoints [1].

Application
Selection Property
Validation Focus
Frameshift assay calibration standard
−2 frameshift induction profile
lacZ assay validation
Nitroacridine SAR probe
Positional isomer identity
Isomeric purity confirmation
Bioreductive activation mechanism studies
Nitro-group dependent covalent binding
Cellular nitroreductase activity assessment
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